dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate
Description
Dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate is a structurally complex organic compound featuring:
- A terephthalate backbone with two methyl ester groups (dimethyl substitution at positions 1 and 4).
- An amide linkage at position 2, connecting to a 4-methylpentanoyl chain.
- A 1,3-dioxoisoindole (phthalimide) moiety attached to the pentanoyl group.
Structural analogs from the evidence, such as ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride () and dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (), offer insights for comparative analysis.
Properties
IUPAC Name |
dimethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-13(2)11-19(26-21(28)15-7-5-6-8-16(15)22(26)29)20(27)25-18-12-14(23(30)32-3)9-10-17(18)24(31)33-4/h5-10,12-13,19H,11H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNTQDWTRJNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate is a complex organic compound with potential biological activities that warrant detailed exploration. This article examines its structure, synthesis, and biological effects based on existing research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₅ |
| Molecular Weight | 341.35 g/mol |
| CAS Number | 303032-61-3 |
| Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of dimethyl terephthalate with an amine derivative of isoindole under controlled conditions to yield the target compound. This process often requires the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound reduced tumor growth in xenograft models of breast cancer by 50% compared to control groups. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells .
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to significantly reduce markers such as TNF-alpha and IL-6 levels.
Research Findings:
In a study published in Pharmacology Research & Perspectives, administration of the compound resulted in a marked decrease in paw edema in rats subjected to carrageenan-induced inflammation . This suggests that its anti-inflammatory effects may be beneficial for conditions such as arthritis.
Safety and Toxicology
Assessments of the safety profile indicate that this compound exhibits low acute toxicity in animal models. The LD50 value exceeds 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride
Key Features
Comparison
- Structural Similarity : Shares the phthalimide group and ester functionality with the target compound.
- Divergence: Ester Type: Ethyl ester vs. dimethyl terephthalate in the target. Substituents: A 4-aminophenyl group replaces the 4-methylpentanoyl chain in the target.
- Applications: Likely used in peptide-mimetic drug synthesis due to its amino-phthalimide structure .
Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)phenoxy)isophthalate
Key Features
- Molecular Formula: C₁₈H₁₇NO₇
- Molar Mass : 389.32 g/mol
- CAS : 100596-39-2
- Functional Groups: Dimethyl isophthalate, methoxycarbonyl, phenoxy-amino group .
Comparison
- Structural Similarity: Contains dimethyl ester groups and aromatic amino linkages.
- Divergence: Backbone: Isophthalate (meta-substituted) vs. terephthalate (para-substituted) in the target compound. Substituent Position: A phenoxy-amino group replaces the pentanoyl-phthalimide chain. Reactivity: The phenoxy group may confer different hydrolytic stability compared to the target’s amide bond.
- Applications: Potential use in polymer precursors or agrochemicals due to its ester-rich structure .
Research Implications and Limitations
- Synthesis Challenges: The target compound’s branched pentanoyl-phthalimide chain may complicate synthesis compared to linear analogs like those in and .
- Solubility and Bioavailability : The dimethyl terephthalate backbone likely increases hydrophobicity compared to ethyl ester derivatives, impacting drug delivery .
- Data Gaps : Direct experimental data (e.g., melting point, reactivity) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
Q & A
Basic: What are the key functional groups and spectroscopic characterization methods for this compound?
The compound contains an isoindole-1,3-dione moiety, a branched 4-methylpentanoyl chain, and dimethyl terephthalate esters. Key characterization methods include:
- NMR Spectroscopy : Use - and -NMR to resolve the ester carbonyls (~165–170 ppm), amide protons (~8–10 ppm), and isoindole-dione aromatic signals. Assign stereochemistry via NOESY if applicable .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., via ESI-HRMS) to distinguish isotopic patterns and fragmentation pathways of the branched acyl group .
- X-ray Crystallography : Resolve spatial arrangement of the isoindole-dione and ester groups, critical for understanding steric effects in reactivity .
Basic: What synthetic routes are reported for analogous dimethyl terephthalate derivatives?
While direct synthesis of this compound is not detailed in the evidence, analogous methods involve:
- Stepwise Coupling : React 2-aminoterephthalic acid derivatives with activated acyl chlorides (e.g., 4-methylpentanoyl chloride) under Schotten-Baumann conditions, followed by esterification with methanol .
- Protection Strategies : Use phthalimide groups (isoindole-dione) as amine-protecting agents during synthesis, followed by deprotection under basic conditions .
- Solid-Phase Synthesis : For scalable production, immobilize intermediates on resins to minimize side reactions .
Advanced: How can computational methods optimize reaction conditions for derivatives of this compound?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for esterification or amidation steps, predicting optimal solvents and catalysts .
- Reaction Path Screening : Employ automated workflows (e.g., ICReDD’s computational-experimental loop) to identify high-yield conditions for the branched acyl chain coupling .
- Machine Learning : Train models on existing phthalate reaction datasets to predict regioselectivity in esterification or side-product formation .
Advanced: How to resolve contradictions in reported bioactivity data for isoindole-dione derivatives?
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., unreacted phthalimide intermediates or hydrolyzed esters) that may confound bioassays .
- Dose-Response Reproducibility : Validate activity across multiple cell lines or enzymatic assays (e.g., cytochrome P450 inhibition) to isolate structure-activity relationships .
- Control Experiments : Compare with structurally simpler analogs (e.g., dimethyl aminoterephthalate) to confirm the role of the isoindole-dione group .
Basic: What are the primary research applications of this compound?
- Drug Discovery : As a phthalimide-containing scaffold for probing protein-ligand interactions (e.g., kinase or protease inhibition) .
- Polymer Science : Study its ester groups’ hydrolytic stability for designing biodegradable terephthalate-based polymers .
- Photophysical Probes : Modify the isoindole-dione core for fluorescence or UV-absorbing properties in sensor development .
Advanced: What experimental design principles apply to studying its stability under varying conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 2–12) while monitoring degradation via TLC or LC-MS .
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf life and storage requirements .
- Microscopy : Correlate crystallinity (via SEM) with stability—higher crystallinity often reduces hydrolysis rates .
Advanced: How to address challenges in scaling up synthesis while minimizing waste?
- Green Chemistry Metrics : Calculate E-factor and atom economy for each step; replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Implement continuous-flow reactors for esterification and amidation steps to improve heat/mass transfer and reduce byproducts .
- Catalyst Recycling : Use immobilized lipases or metal catalysts (e.g., Pd/C) for reusable, high-turnover reactions .
Basic: What analytical techniques confirm the absence of genotoxic impurities?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- LC-MS/MS Quantification : Detect residual alkylating agents (e.g., methylating reagents) at ppm levels using MRM modes .
- In Silico Toxicology : Apply tools like DEREK or Toxtree to flag structural alerts (e.g., Michael acceptors) .
Advanced: How does the branched 4-methylpentanoyl group influence physicochemical properties?
- LogP Calculations : Compare with linear-chain analogs; the branched structure increases hydrophobicity, impacting membrane permeability in biological assays .
- Thermal Analysis : DSC/TGA reveals higher melting points and thermal stability due to reduced molecular symmetry .
- Solubility Studies : Use Hansen solubility parameters to identify solvents (e.g., THF or DCM) that maximize solubility for reaction optimization .
Advanced: What strategies mitigate batch-to-batch variability in academic synthesis?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, stoichiometry, catalyst loading) and identify critical process parameters .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
- Cross-Lab Validation : Collaborate with independent labs to reproduce synthesis and validate analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
